molecular formula C19H16N2O4 B2466987 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 1904272-73-6

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2466987
CAS RN: 1904272-73-6
M. Wt: 336.347
InChI Key: GAPBJZWOBUAWAP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and synthetic organic chemistry .


Synthesis Analysis

An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallographic results .


Chemical Reactions Analysis

The synthesis of similar compounds involves various chemical reactions, including the use of chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .

Scientific Research Applications

Nucleophilic Replacement Reactions in Synthesis

Research on nucleophilic replacement reactions, such as the transformation of 2-amino-2-deoxy-D-glucose into derivatives, highlights the synthetic versatility of compounds involving acetamide groups and their potential in creating novel derivatives for various applications (Hill & Hough, 1968). This foundational chemistry can be essential for designing new molecules with specific biological or chemical properties.

Synthesis of Aminosugar Derivatives

The synthesis of aminosugar derivatives, such as 2-acetamido-2-deoxy-D-mannose, from D-glucose showcases the application of acetamide compounds in producing biologically relevant sugars (Yoshimura et al., 1972). These derivatives have potential applications in medicinal chemistry and drug design, reflecting the importance of acetamide-based compounds in creating therapeutic agents.

Anticancer Activity

The synthesis and evaluation of acetamide derivatives for anticancer activity, as seen in the work on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, represent a direct application in therapeutic development (Horishny et al., 2021). These compounds' cytotoxic effects against leukemia cell lines underscore the potential of structurally similar compounds in cancer treatment.

Catalytic Synthesis and Corrosion Inhibition

Acetamide derivatives also find applications in catalytic synthesis and as corrosion inhibitors, illustrating the compound's versatility beyond biomedical applications. For example, the synthesis of long alkyl side chain acetamide derivatives and their evaluation as corrosion inhibitors highlight their potential in industrial applications (Yıldırım & Cetin, 2008).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential in photovoltaic efficiency, suggest a broad application spectrum. These compounds' light-harvesting efficiency and non-linear optical activity indicate their utility in materials science and renewable energy (Mary et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown a wide spectrum of biological activities, including acting as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immunomodulators .

Future Directions

Research efforts are underway to synthesize and evaluate novel organoselenides, which may include compounds similar to the one you’re interested in .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(9-13-4-6-17-18(8-13)25-12-24-17)21-11-14-3-5-15(20-10-14)16-2-1-7-23-16/h1-8,10H,9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBJZWOBUAWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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